molecular formula C12H17N3O4 B13506935 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-5-carboxylic acid

1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-5-carboxylic acid

Cat. No.: B13506935
M. Wt: 267.28 g/mol
InChI Key: XQTMNGUMYZETGT-UHFFFAOYSA-N
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Description

1-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-5-carboxylic acid is a complex organic compound with the molecular formula C12H17N3O4. This compound is notable for its unique structure, which includes an azetidine ring, a pyrazole ring, and a tert-butoxycarbonyl (Boc) protecting group. It is used in various fields of scientific research due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-5-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of a suitable precursor, such as a β-amino alcohol, under acidic conditions.

    Introduction of the Boc Protecting Group: The azetidine ring is then protected using tert-butyl chloroformate (Boc2O) in the presence of a base like triethylamine.

    Formation of the Pyrazole Ring: The pyrazole ring is introduced through a cyclization reaction involving a hydrazine derivative and a 1,3-dicarbonyl compound.

    Coupling of the Azetidine and Pyrazole Rings: The final step involves coupling the Boc-protected azetidine with the pyrazole ring using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like N,N-diisopropylethylamine (DIPEA).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the azetidine or pyrazole rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine and pyrazole rings can form hydrogen bonds and other interactions with these targets, modulating their activity. The Boc protecting group may also play a role in stabilizing the compound and enhancing its bioavailability.

Comparison with Similar Compounds

1-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-5-carboxylic acid can be compared with similar compounds, such as:

    tert-Butyl carbamate: Similar in having a Boc protecting group but lacks the azetidine and pyrazole rings.

    4-Methoxyphenethylamine: Contains an amine group but differs in its aromatic structure and lack of azetidine and pyrazole rings.

    N-Boc-hydroxylamine: Similar in having a Boc protecting group but lacks the azetidine and pyrazole rings.

The uniqueness of this compound lies in its combination of the azetidine and pyrazole rings, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C12H17N3O4

Molecular Weight

267.28 g/mol

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrazole-3-carboxylic acid

InChI

InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)14-6-8(7-14)15-9(10(16)17)4-5-13-15/h4-5,8H,6-7H2,1-3H3,(H,16,17)

InChI Key

XQTMNGUMYZETGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2C(=CC=N2)C(=O)O

Origin of Product

United States

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